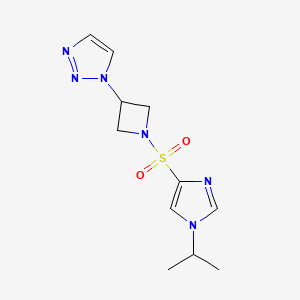

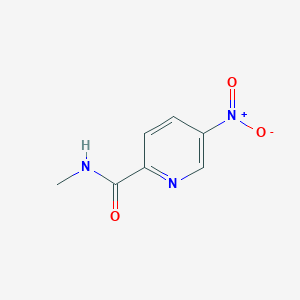

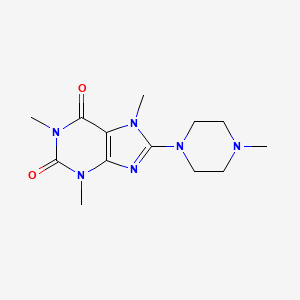

1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

A fundamental aspect of research on this compound involves its synthesis and reactivity. Research has demonstrated methods for the regiocontrolled synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes. This process involves the preparation of 1-sulfonyl-1,2,3-triazoles from terminal alkynes and sulfonyl azides, which react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles. These isopyrroles can be further transformed into a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).

Applications in Organic Synthesis

The compound and its derivatives have shown utility in facilitating novel organic synthesis pathways. For example, a rhodium(II)-catalyzed formal [3 + 2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles has been developed, providing an efficient method for the synthesis of polysubstituted 3-aminopyrrole derivatives. This reaction exemplifies the use of 1,2,3-triazoles as the [2C]-component in relevant cycloaddition reactions, illustrating their versatility in organic synthesis (Lei, Li, He, & Tang, 2015).

Novel Reactions and Derivatives

Research also extends to exploring novel reactions and the generation of new derivatives. The Rh(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with 2,1-benzisoxazoles or 1,2-benzisoxazoles has been shown to afford an efficient method for the synthesis of quinazoline derivatives. This transformation highlights the use of N-sulfonyl-1,2,3-triazole as an aza-[2C]-component in cycloadditions, enabling the rapid synthesis of functionalized imidazole derivatives (Lei, Gao, & Tang, 2016).

Contribution to Material Science

In the realm of material science, derivatives of 1-(1-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole have been investigated for their potential applications. For instance, novel blend membranes of partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity have been studied. This research shows the influence of the nature of the N-heterocycle on membrane microstructure, thermal properties, and water uptake, demonstrating the compound’s utility in developing advanced materials (Campagne, David, Améduri, Jones, Roziere, & Roche, 2013).

Propiedades

IUPAC Name |

1-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O2S/c1-9(2)15-7-11(12-8-15)20(18,19)16-5-10(6-16)17-4-3-13-14-17/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUPGZSBURGBNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-3-(3-methylbutyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2362876.png)

![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)

![Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2362897.png)